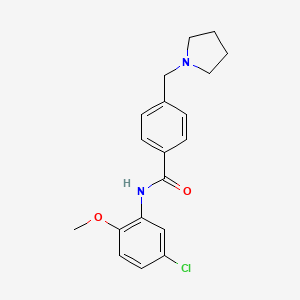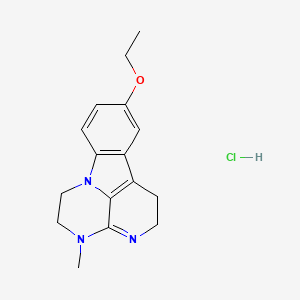![molecular formula C20H21NO3 B4434978 9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4434978.png)
9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Vue d'ensemble
Description
9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, which is a type of enzyme that plays a crucial role in various cellular processes, including cell growth and differentiation, glucose metabolism, and apoptosis.
Mécanisme D'action
The mechanism of action of 9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves the inhibition of GSK-3β. This enzyme is involved in the phosphorylation of various proteins, including tau protein, which is a key player in the pathogenesis of Alzheimer's disease. Inhibition of GSK-3β leads to the activation of the Wnt/β-catenin signaling pathway, which promotes the differentiation of neural stem cells and the formation of new synapses.
Biochemical and Physiological Effects:
9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce hyperglycemia and improve insulin sensitivity in animal models of diabetes. Additionally, it has been found to have neuroprotective effects and promote the survival of dopaminergic neurons in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one in lab experiments is its potent inhibitory effect on GSK-3β. This allows for the investigation of the role of GSK-3β in various cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the research on 9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the role of GSK-3β in cancer, as this enzyme has been found to be involved in the regulation of cell proliferation and apoptosis. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Applications De Recherche Scientifique
9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of GSK-3β, which is a key enzyme involved in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Several studies have demonstrated that inhibition of GSK-3β can lead to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Propriétés
IUPAC Name |
9-(4-propan-2-ylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-12(2)13-3-5-14(6-4-13)15-10-20(22)21-17-11-19-18(9-16(15)17)23-7-8-24-19/h3-6,9,11-12,15H,7-8,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYUHZXMAMTCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434907.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4434916.png)
![N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434924.png)
![N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4434930.png)
![N-ethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4434936.png)

![2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B4434940.png)
![N-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4434949.png)
![1,6,7-trimethyl-8-[3-(1-piperidinyl)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4434957.png)
![methyl 4-[(cyclohexylsulfonyl)amino]benzoate](/img/structure/B4434963.png)
![6-(4-methylphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4434973.png)

![N-(2-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434991.png)
![1-[(3-chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4434999.png)